molecular formula C17H17NO5 B2459344 methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate CAS No. 477858-55-2

methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate

Cat. No.: B2459344
CAS No.: 477858-55-2
M. Wt: 315.325
InChI Key: YREZMSYPENAHGR-VCHYOVAHSA-N
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Description

Methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate is a Schiff base derivative characterized by an imine (-C=N-) linkage connecting a 2-hydroxy-4-methoxybenzaldehyde moiety to a methyl 2-methoxybenzenecarboxylate group. The compound crystallizes in a monoclinic system, as determined via single-crystal X-ray diffraction using a Stoe IPDS diffractometer . Key structural features include a V-shaped conformation arising from dihedral angles between aromatic rings (e.g., 78.11° between adjacent benzene planes) and intramolecular O—H⋯N hydrogen bonding stabilizing the enol-imine tautomeric form . The crystal packing exhibits π-π stacking interactions (3.7–3.9 Å), contributing to its solid-state stability .

Properties

IUPAC Name

methyl 4-[(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-13-6-4-11(15(19)9-13)10-18-12-5-7-14(17(20)23-3)16(8-12)22-2/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREZMSYPENAHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)C(=O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate, a compound with significant structural complexity, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H19N3O5\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{5}

This structure features a methoxy group, a hydroxyl group, and an imine linkage, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases.

2. Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. For instance, a study demonstrated that this compound displayed notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus30

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases, although further clinical studies are necessary to confirm these effects.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Free Radical Scavenging : The presence of hydroxyl and methoxy groups contributes to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in inflammation and bacterial metabolism, leading to its observed antibacterial and anti-inflammatory effects.

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, researchers synthesized various derivatives of this compound and assessed their antibacterial properties. The results indicated that modifications to the methoxy group significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug design.

Case Study 2: In Vivo Anti-inflammatory Study

An experimental study evaluated the anti-inflammatory effects of this compound using a rat model induced with inflammation via carrageenan injection. The results demonstrated a significant reduction in paw edema compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with other Schiff base esters but differs in substitution patterns and functional groups:

Compound Key Structural Features Hydrogen Bonding Tautomerism Crystallographic Data
Target Compound 2-hydroxy-4-methoxybenzylidene; 2-methoxybenzenecarboxylate ester O—H⋯N (intramolecular) Enol-imine Monoclinic, b = 4.5993(3) Å
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol 2-hydroxy-5-methoxybenzylidene; additional carboximidoyl group O—H⋯N (intermolecular) Enol-imine Monoclinic, similar packing via π-π
2-Methoxy-4-[(E)-({(4-methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methoxybenzoate Hydrazone (-NH-N=CO-) linkage; 4-methoxybenzoate ester Likely N—H⋯O and O—H⋯O due to hydrazone Keto-amine (predicted) Not reported
  • Substitution Effects: The target compound’s 4-methoxy group on the benzylidene ring (vs. The second comparator’s hydrazone group introduces additional hydrogen-bonding donors, which may enhance solubility or thermal stability .
  • Tautomerism: Both the target compound and the first comparator adopt the enol-imine form, stabilized by intramolecular O—H⋯N bonds, whereas hydrazone-containing analogs (e.g., the second comparator) may favor keto-amine tautomers due to competing resonance effects .

Hydrogen Bonding and Crystal Packing

  • The target compound’s O—H⋯N bonds form a discrete S(6) graph-set motif, a common pattern in enol-imine systems . In contrast, the first comparator exhibits intermolecular O—H⋯N bonds, creating extended networks that influence crystal morphology .
  • π-π Interactions : The target compound’s stacking (3.7–3.9 Å) is tighter than typical π-π distances (4.0–4.5 Å), suggesting enhanced stability in the solid state . Comparable interactions in the first comparator result in similar packing efficiencies .

Research Implications

Comparative studies with analogs underscore the role of substituent positioning and functional group variation in dictating molecular behavior.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

  • Nucleophilic attack : The amine group of 4-amino-2-methoxybenzoic acid methyl ester attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde, forming a hemiaminal intermediate.
  • Dehydration : Elimination of water yields the imine ($$ \text{C=N} $$) bond, stabilized by conjugation with aromatic rings.

A molar ratio of 1:1.5 (amine:aldehyde) is often employed to drive the reaction to completion, as excess aldehyde ensures full amine conversion.

Optimized Reaction Conditions

  • Solvent : Ethanol or methanol due to their polarity and boiling points (~78°C for ethanol).
  • Catalyst : Acidic conditions (e.g., hydrochloric acid) accelerate dehydration, though some protocols omit catalysts.
  • Time and Temperature : Reflux for 6–8 hours at 70–80°C.

Representative Yield : >90% purity after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation offers a solvent-free, energy-efficient alternative. This method reduces reaction times from hours to minutes by enhancing molecular collisions via dielectric heating.

Procedure

  • Mixing : Combine equimolar amounts of amine and aldehyde in a microwave-safe vessel.
  • Irradiation : Subject the mixture to microwave radiation (300–500 W) for 5–10 minutes.
  • Workup : Dissolve the product in ethanol, filter, and recrystallize.

Advantages :

  • 80–90% yield in <15 minutes.
  • Reduced solvent waste and energy consumption.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol or methanol, exploiting solubility differences between the Schiff base and unreacted starting materials.

Spectroscopic Validation

  • IR Spectroscopy :
    • $$ \nu(\text{C=N}) $$: 1600–1620 cm$$^{-1}$$.
    • $$ \nu(\text{O-H}) $$: 3200–3400 cm$$^{-1}$$ (phenolic hydroxyl).
  • NMR Spectroscopy :
    • $$ ^1\text{H}$$-NMR :
      • Imine proton ($$ \text{CH=N} $$): δ 8.3–8.5 ppm (singlet).
      • Methoxy groups: δ 3.7–3.9 ppm (singlets).
    • $$ ^{13}\text{C}$$-NMR :
      • $$ \text{C=N} $$: δ 150–160 ppm.
      • Carbonyl ($$ \text{C=O} $$): δ 165–170 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planar geometry of the Schiff base.

Comparative Analysis of Synthesis Methods

Parameter Conventional Reflux Microwave
Reaction Time 6–8 hours 5–10 minutes
Solvent Ethanol/Methanol Solvent-free
Yield 85–90% 80–90%
Energy Consumption High Low
Scalability Suitable for bulk synthesis Limited by microwave size

Challenges and Optimization Strategies

Isomerization Control

The E-isomer predominates due to steric hindrance between the methoxy and hydroxyl groups. To minimize Z-isomer formation:

  • Use polar aprotic solvents (e.g., DMF).
  • Maintain temperatures below 80°C.

Purity Enhancement

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted aldehyde.
  • pH Adjustment : Washing with dilute NaOH removes acidic impurities.

Q & A

Basic Question: What are the optimal synthetic routes for this Schiff base compound, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves condensation between a substituted aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde) and an amino-substituted benzoate derivative. Key steps include:

  • Reagent Selection : Use ethanol or methanol as solvents under reflux conditions to facilitate imine bond formation .
  • Catalysis : Acidic catalysts (e.g., glacial acetic acid) or base-mediated conditions can accelerate Schiff base formation.
  • Yield Optimization : Control reaction time (6–12 hours) and stoichiometric ratios (1:1 aldehyde:amine). For example, acidic hydrolysis of analogous compounds achieves ~90% yield under reflux with 6M HCl .
    Data Reference :
ConditionsReagentsYield (%)
Reflux, 6M HClHCl90

Advanced Question: How does pH influence the compound’s stability, and what degradation pathways dominate under acidic vs. basic conditions?

Methodological Answer:
The compound’s stability is pH-dependent due to its hydrolytically labile imine bond:

  • Acidic Conditions (pH < 3) : Protonation of the imine nitrogen leads to cleavage, yielding 2-methoxybenzoic acid and 4-aminophenol derivatives. Monitor via HPLC or LC-MS to identify degradation products .
  • Basic Conditions (pH > 10) : Hydroxide ions attack the ester group, forming carboxylate salts. Use UV-Vis spectroscopy to track spectral shifts (e.g., loss of λ~300 nm imine absorption) .
    Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13 buffers, with periodic sampling for kinetic analysis.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the imine bond (δ ~8–9 ppm for CH=N) and methoxy groups (δ ~3.8 ppm) .
  • IR : Stretching frequencies at ~1600–1650 cm⁻¹ (C=N) and ~1700 cm⁻¹ (ester C=O) validate the structure .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question: How can computational modeling predict coordination behavior with transition metals?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to evaluate electron density at the imine nitrogen and phenolic oxygen, predicting binding sites for metals like Cu(II) or Fe(III) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess chelation stability in aqueous vs. nonpolar environments.
    Case Study : Analogous Schiff bases show bidentate (N,O) coordination, confirmed by X-ray crystallography .

Basic Question: What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial)?

Methodological Answer:

  • In Vitro Assays : Use microdilution (MIC/MBC) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent blanks .
  • Cell Culture : Test cytotoxicity on mammalian cells (e.g., HEK-293) via MTT assay to ensure selectivity .
    Design Example : Randomized block designs with replicates (n=4) minimize variability in bioactivity data .

Advanced Question: How can contradictory solubility data across studies be resolved?

Methodological Answer:

  • Systematic Solubility Screening : Use a panel of solvents (e.g., DMSO, ethanol, water) at varying temperatures (25–60°C). Quantify via gravimetric analysis or UV absorbance .
  • Controlled Crystallization : Recrystallize the compound from different solvents (e.g., methanol/water mixtures) to isolate polymorphs, then compare solubility profiles .
    Data Conflict Resolution : Meta-analysis of existing literature (e.g., PubChem entries) identifies trends in solvent polarity effects .

Advanced Question: What environmental fate studies are critical for assessing ecotoxicological risks?

Methodological Answer:

  • Photodegradation : Expose to UV light (λ=254 nm) in aqueous solutions; analyze intermediates via GC-MS .
  • Soil Sorption : Perform batch experiments with varying organic matter content; calculate Koc values .
    Ecotoxicity Testing : Use Daphnia magna or algal models (OECD guidelines) to determine EC50 values .

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